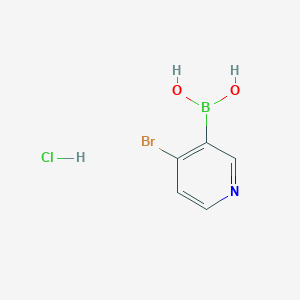
4-Bromopyridine-3-boronic acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromopyridine-3-boronic acid HCl: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom. The hydrochloride (HCl) salt form enhances its stability and solubility in various solvents. This compound is widely used in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromopyridine-3-boronic acid HCl typically involves the halogen-metal exchange followed by borylation. One common method is the reaction of 4-bromopyridine with a metal such as lithium or magnesium to form the corresponding organometallic intermediate. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the boronic acid derivative .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromopyridine-3-boronic acid HCl primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: Typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
4-Bromopyridine-3-boronic acid HCl has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of biologically active molecules, including potential drug candidates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The primary mechanism by which 4-Bromopyridine-3-boronic acid HCl exerts its effects is through the Suzuki-Miyaura coupling reaction. This reaction involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
3-Bromopyridine-4-boronic acid: Similar in structure but with different substitution patterns on the pyridine ring.
4-Chloropyridine-3-boronic acid: Contains a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.
Uniqueness: 4-Bromopyridine-3-boronic acid HCl is unique due to its specific substitution pattern, which makes it particularly useful in certain Suzuki-Miyaura coupling reactions. The presence of the bromine atom can influence the reactivity and selectivity of the coupling reactions, making it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C5H6BBrClNO2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(4-bromopyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C5H5BBrNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H |
Clé InChI |
JXJSVTUARWNMNN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CN=C1)Br)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


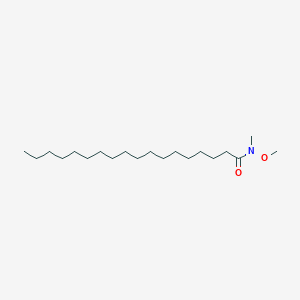
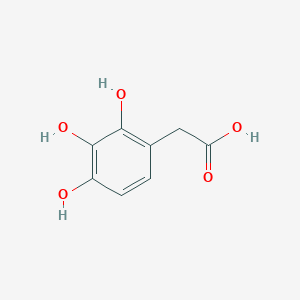

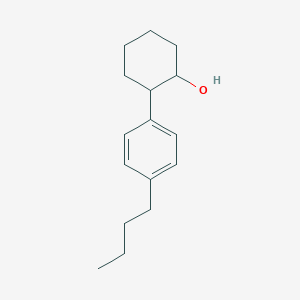
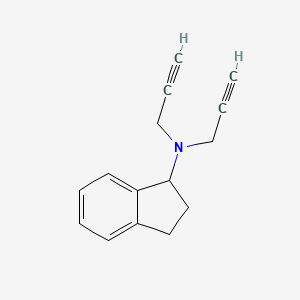
![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)
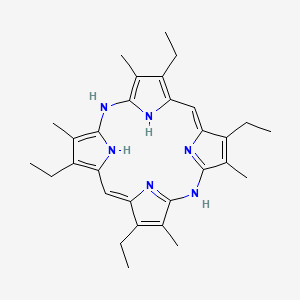
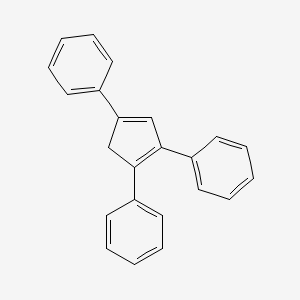
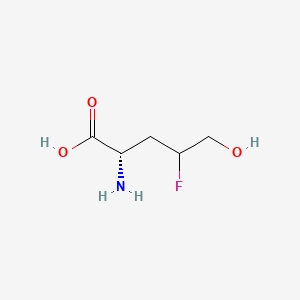
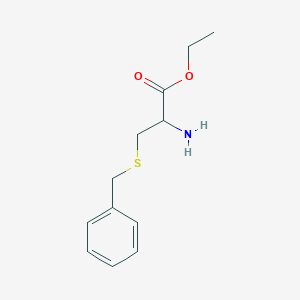
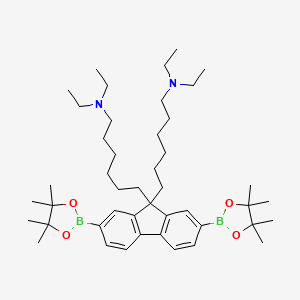
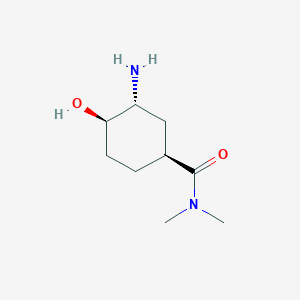
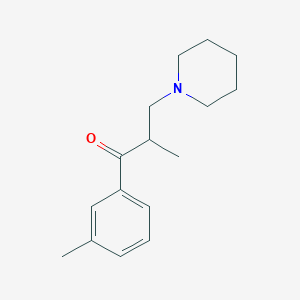
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)
